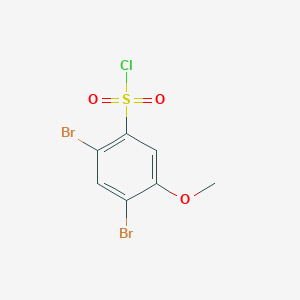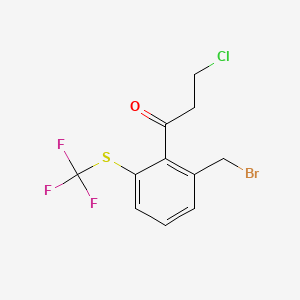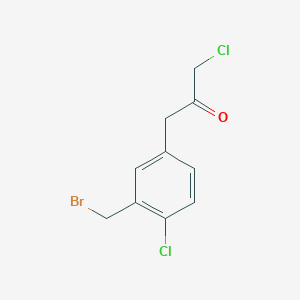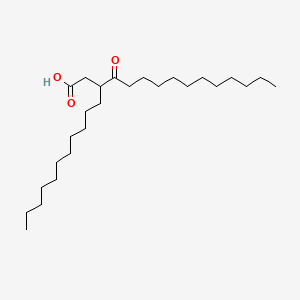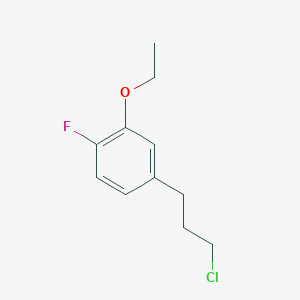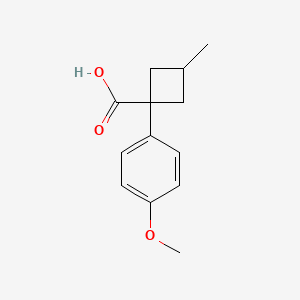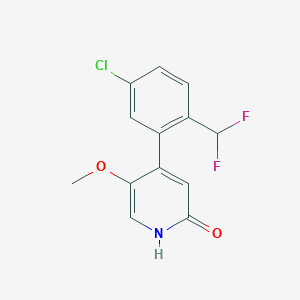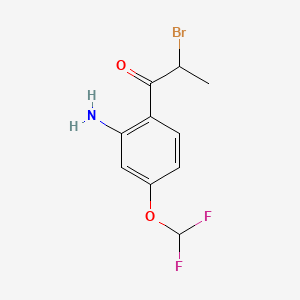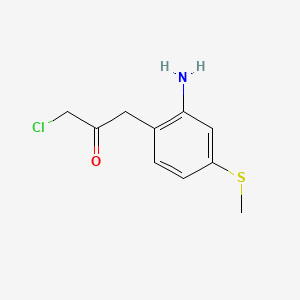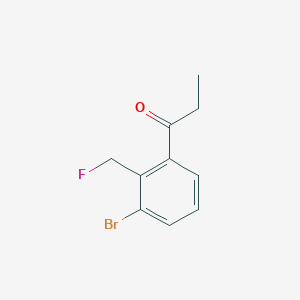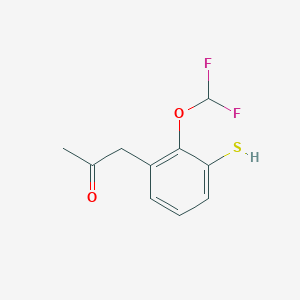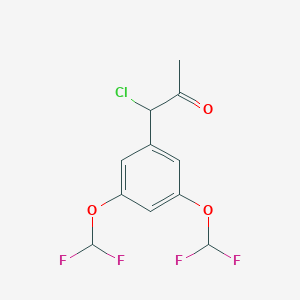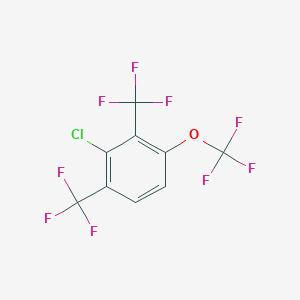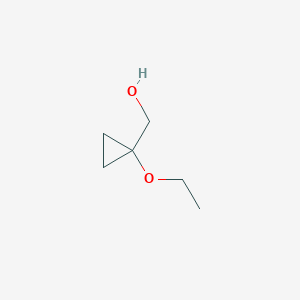
(1-Ethoxycyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxycyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with an ethoxy group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxycyclopropyl)methanol typically involves the reaction of cyclopropylcarbinol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylcarbinol is replaced by the ethoxy group from ethyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethoxycyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: Cyclopropylmethane.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Ethoxycyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1-Ethoxycyclopropyl)methanol involves its interaction with various molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the ethoxy group.
Ethylcyclopropane: Similar structure but lacks the hydroxymethyl group.
Cyclopropylcarbinol: Similar structure but lacks the ethoxy group
Uniqueness
(1-Ethoxycyclopropyl)methanol is unique due to the presence of both an ethoxy group and a hydroxymethyl group on the cyclopropane ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(1-ethoxycyclopropyl)methanol |
InChI |
InChI=1S/C6H12O2/c1-2-8-6(5-7)3-4-6/h7H,2-5H2,1H3 |
Clé InChI |
YVMKPAHONQQZJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


